2-Chloro-6-methyl-3-phenylquinoline
Overview
Description
2-Chloro-6-methyl-3-phenylquinoline: is a heterocyclic aromatic compound with the molecular formula C16H12ClN and a molecular weight of 253.73 g/mol It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-3-phenylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis , which typically involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . Another method is the Skraup synthesis , which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives, including this compound, often employs microwave irradiation and solvent-free conditions to enhance reaction efficiency and reduce environmental impact . These methods are favored for their ability to produce high yields with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methyl-3-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution: Formation of 2-amino-6-methyl-3-phenylquinoline.
Oxidation: Formation of 2-chloro-6-formyl-3-phenylquinoline.
Reduction: Formation of 2-chloro-6-methyl-3-phenyl-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
Chemistry: 2-Chloro-6-methyl-3-phenylquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of various heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various bacterial and cancer cell lines .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including antimalarial, antiviral, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-3-phenylquinoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In cancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 2-Chloro-6-methoxy-3-phenylquinoline
- 4-Chloro-6,8-dimethyl-2-phenylquinoline
- 8-Chloro-4-hydroxy-2-phenylquinoline
Comparison: Compared to its analogs, 2-Chloro-6-methyl-3-phenylquinoline is unique due to the presence of both a chlorine atom and a methyl group on the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity. For example, the presence of the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions. Additionally, the methyl group can influence its lipophilicity and, consequently, its biological activity .
Properties
IUPAC Name |
2-chloro-6-methyl-3-phenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c1-11-7-8-15-13(9-11)10-14(16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZXVKOSIBJSNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381811 | |
Record name | 2-chloro-6-methyl-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284664-59-1 | |
Record name | 2-chloro-6-methyl-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 284664-59-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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